molecular formula C14H13NO4S B6558782 5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1040663-54-4

5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B6558782
CAS No.: 1040663-54-4
M. Wt: 291.32 g/mol
InChI Key: KDPYPMSNTJNQPF-UHFFFAOYSA-N
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Description

5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of pyran derivatives and is characterized by the presence of a methoxy group, a methylthio group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Methylthio Group: The methylthio group is incorporated through thiolation reactions, often using reagents like methylthiol or dimethyl disulfide.

    Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or thiolates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: It can influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A tryptamine derivative with psychoactive properties.

    5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): Another tryptamine derivative known for its hallucinogenic effects.

    5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT): A compound with structural similarities and similar pharmacological effects.

Uniqueness

5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Unlike the tryptamine derivatives, it does not primarily act on serotonin receptors but may have other molecular targets and mechanisms of action.

Properties

IUPAC Name

5-methoxy-N-(3-methylsulfanylphenyl)-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-18-13-8-19-12(7-11(13)16)14(17)15-9-4-3-5-10(6-9)20-2/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPYPMSNTJNQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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